Ethyl (E)-4-oxonon-2-enoate
Overview
Description
Ethyl (E)-4-oxonon-2-enoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a non-2-enoate backbone with a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-oxonon-2-enoate can be synthesized through several methods, including:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to esterify carboxylic acids with alcohols under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxonon-2-enoic acid.
Reduction: Formation of 4-hydroxynon-2-enoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl (E)-4-oxonon-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl (E)-4-oxonon-2-enoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects
Comparison with Similar Compounds
Ethyl (E)-4-oxonon-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the keto and double bond functionalities.
Ethyl 4-oxobutanoate: A shorter-chain analog with similar functional groups but different chain length.
Mthis compound: A methyl ester analog with similar structure but different ester group.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group, a keto group, and a non-2-enoate backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (E)-4-oxonon-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZBWNXBBERT-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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